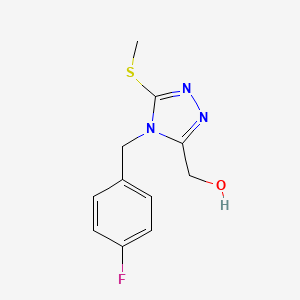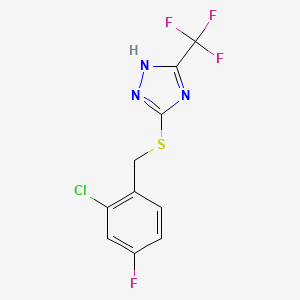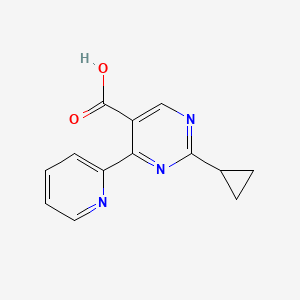
5-Fluoro-4-methylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-methylpyridin-3-amine is a fluorinated pyridine derivative that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 4-position of the pyridine ring, along with an amine group at the 3-position. These substitutions confer distinct physicochemical properties, making it a valuable compound for scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction of commercially available 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst and a base such as potassium phosphate . Another method includes the condensation reaction and decarboxylation of diethyl malonate, sodium, and 3-nitro-5-chloropyridine, followed by reduction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction conditions, such as palladium-catalyzed cross-coupling reactions, is common in industrial settings to achieve cost-effective and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-4-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce the corresponding amine derivatives .
Applications De Recherche Scientifique
5-Fluoro-4-methylpyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Mécanisme D'action
The mechanism of action of 5-Fluoro-4-methylpyridin-3-amine involves its interaction with potassium channels. It acts as a potassium channel blocker, binding to exposed potassium channels and reducing the leakage of intracellular potassium ions. This enhances impulse conduction in demyelinated axons, making it a potential candidate for imaging demyelinated lesions using PET . Additionally, it exhibits competitive inhibition of the cytochrome P450 enzyme CYP2E1, which is involved in its metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-aminopyridine: Another fluorinated pyridine derivative with similar potassium channel blocking properties.
4-Aminopyridine: A well-known potassium channel blocker used clinically for multiple sclerosis.
Uniqueness
5-Fluoro-4-methylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties such as higher lipophilicity and stability towards oxidation compared to similar compounds . These properties make it a promising candidate for further research and potential
Propriétés
Numéro CAS |
1402672-74-5 |
|---|---|
Formule moléculaire |
C6H7FN2 |
Poids moléculaire |
126.13 g/mol |
Nom IUPAC |
5-fluoro-4-methylpyridin-3-amine |
InChI |
InChI=1S/C6H7FN2/c1-4-5(7)2-9-3-6(4)8/h2-3H,8H2,1H3 |
Clé InChI |
QAAPAUBJMRMMGS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NC=C1N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


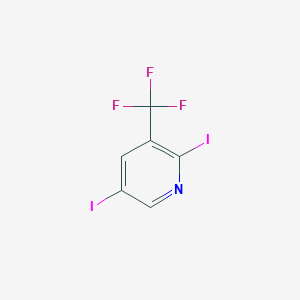
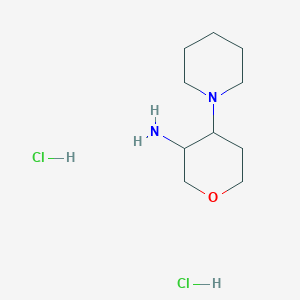
![2-(Difluoromethoxy)benzo[d]oxazole-4-methanol](/img/structure/B11789195.png)
![Methyl 2-(thiazol-2-yl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789200.png)
![Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11789203.png)
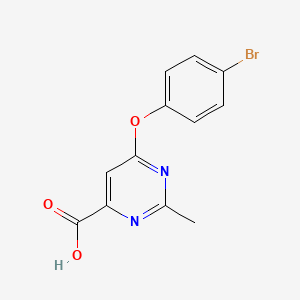
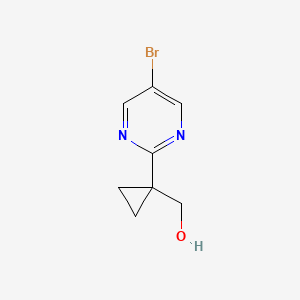
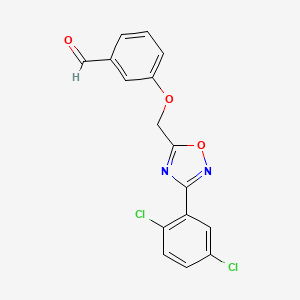

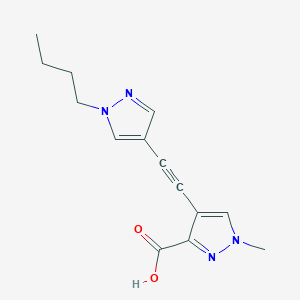
![(S)-1-(1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11789233.png)
